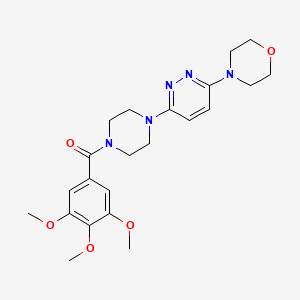

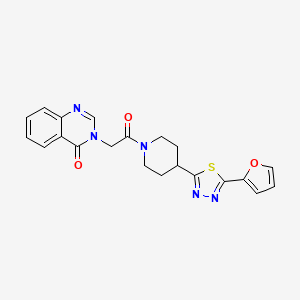

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone” is a chemical compound with the molecular formula C22H29N5O5 . It has been studied for its antimicrobial activity .

Synthesis Analysis

The compound is synthesized by coupling aromatic acid chlorides with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base . This reaction yields trimethoxyphenyl piperazine derivatives .Molecular Structure Analysis

The structures of all the synthesized compounds have been characterized by elemental analysis and spectral studies .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the coupling of aromatic acid chlorides with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone .Aplicaciones Científicas De Investigación

Antimicrobial and Antinociceptive Activities

Compounds incorporating morpholine and piperazine structures demonstrate significant antimicrobial and antinociceptive (pain-relieving) activities. For instance, the synthesis and evaluation of new 1,2,4-triazole derivatives have shown these compounds possess good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007). Similarly, 6-substituted-3-pyridazinone derivatives carrying morpholino, arylpiperidino, and arylpiperazino moieties have been synthesized and evaluated for their antinociceptive activity, with certain compounds showing greater activity than aspirin in pain relief tests (Gokçe et al., 2001).

Antioxidant Properties

The synthesis of compounds like "(3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone" and its derivatives from reactions such as bromination and demethylation indicates their effective antioxidant power. These synthesized compounds, characterized by the presence of multiple hydroxyl groups, have shown promising antioxidant activities in various assays, suggesting their potential for developing antioxidant therapies (Çetinkaya et al., 2012).

Glucan Synthase Inhibition

Research into pyridazinone derivatives has identified them as potent β-1,3-glucan synthase inhibitors, with significant implications for treating fungal infections. The structure-activity relationship studies of these compounds have led to the identification of molecules with improved systemic exposure and good antifungal activity, particularly against Candida strains (Ting et al., 2011).

Synthesis Methodologies

The development of SnAP reagents for transforming aldehydes into N-unprotected piperazines and morpholines introduces a simple and mild approach to synthesizing these valuable structural motifs. This method is compatible with a wide range of aldehydes and offers a straightforward route to obtain mono- and disubstituted N-heterocycles, demonstrating the versatility of these structures in synthetic organic chemistry (Luescher et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O5/c1-29-17-14-16(15-18(30-2)21(17)31-3)22(28)27-8-6-25(7-9-27)19-4-5-20(24-23-19)26-10-12-32-13-11-26/h4-5,14-15H,6-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWYJAOCIQTYOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2841223.png)

![5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2841225.png)

![(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2841229.png)

![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B2841230.png)

![2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide](/img/structure/B2841231.png)

![5-((2,6-Dimethylmorpholino)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2841239.png)

![N-[2-amino-2-(2,4-difluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2841240.png)

![(2-Azabicyclo[3.2.0]heptan-1-yl)methanol](/img/structure/B2841241.png)

![1-(3-chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2841245.png)